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Introduction and Key Genetic Associations

Levetiracetam (LEV) is a widely prescribed antiseizure medication with a unique mechanism of action

primarily through binding to the synaptic vesicle protein SV2A. Despite its broad efficacy, significant

interindividual variability exists in both therapeutic response and adverse effects, with approximately 20-

30% of patients exhibiting poor response or intolerable psychiatric side effects. This variability has prompted

extensive pharmacogenomic investigations to identify genetic factors influencing LEV outcomes. Research

to date has revealed that LEV response involves a complex interplay of multiple genetic factors spanning

genes involved in synaptic function, neurotransmitter systems, drug transport, and neuronal signaling

pathways.

The current genetic understanding of LEV response encompasses several key associations: First, variations

in presynaptic genes (SPNS3, HDC, MDGA2, NSG1, RASGEF1C) have been collectively associated with

prediction of clinical response with approximately 91% accuracy. Second, synaptic neurotransmission

pathways, particularly those involving glutamatergic signaling (PRKCB, DLG2), appear significantly

associated with response variability. Third, polygenic risk for schizophrenia has been identified as a risk

factor for LEV-associated psychotic reactions, suggesting shared genetic architecture between idiopathic

psychiatric conditions and drug-induced adverse effects. Finally, polymorphisms in drug transporter genes

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 13 Tech Support

https://www.smolecule.com/products/s532922?utm_src=pdf-body
https://www.smolecule.com/products/s532922?utm_src=pdf-interest
https://www.smolecule.com/products/s532922?utm_src=pdf-body
https://www.smolecule.com/products/s532922?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


(particularly ABCB1) have been associated with LEV serum concentrations and treatment resistance, though

findings vary across ethnic populations [1] [2] [3].

Research Methodologies and Study Designs

Cohort Selection and Phenotyping Strategies

Research in LEV pharmacogenomics has employed diverse methodological approaches with careful

attention to cohort selection and phenotyping. Studies typically utilize case-control designs with extreme

phenotype sampling to enhance statistical power. The definition of "cases" varies by research focus: for

efficacy studies, drug-resistant patients are typically defined as those whose treatment with appropriately

prescribed LEV at maximal tolerated doses failed to achieve seizure freedom after 12 months, while drug-

responsive controls remain seizure-free for at least one year. For adverse effect studies, cases are defined

using strict temporal criteria (symptoms occurring within 6 months of LEV initiation, improving after dose

reduction/withdrawal, and not attributable to other causes) with specific behavioral (agitation, aggression,

irritability) or psychotic (hallucinations, delusions, psychomotor disturbances) phenotypes [4] [2].

Multi-center collaborations: Large consortia like EpiPGX have assembled cohorts from 10+ sites
across Europe, Australia, and the United States to achieve sufficient sample sizes.

Ancestry considerations: Most studies to date have focused on European ancestry populations to
minimize population stratification confounding, though recent studies in Chinese Uygur and Saudi

populations have expanded ethnic representation.
Tissue-based approaches: Some investigations have utilized hippocampal tissue from epilepsy

surgery patients, enabling direct analysis of brain transcriptomic signatures associated with LEV
response [2] [3] [5].

Genomic Technologies and Analytical Approaches

Advanced genomic technologies have been applied to unravel the genetic architecture of LEV response,

with approaches evolving from candidate gene studies to comprehensive genome-wide analyses:

Table 1: Genomic Technologies in LEV Pharmacogenomics Research
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Technology Applications Key Findings

Whole Genome
Sequencing

Identification of common and
rare variants associated with

LEV response

Common polymorphisms in SPNS3, HDC,
MDGA2, NSG1, RASGEF1C predicting

response with ~91% accuracy [1]

Genome-Wide
Association Studies
(GWAS)

Univariate analysis of

common variants (MAF>5%)

No individual SNPs reached genome-wide

significance; polygenic architecture
suggested [2]

Exome Sequencing Rare variant burden analysis No significant enrichment of rare variants in
schizophrenia-associated genes or SV2A in

LEV-induced psychosis [2]

Transcriptomic
Analysis

Genome-wide expression

arrays in hippocampal tissue

Abundant synapse-associated mRNA

signatures in LEV a priori non-responders
[5]

Polygenic Risk
Scoring

Assessment of cumulative
common variant burden

Significant association between
schizophrenia PRS and LEV-induced

psychotic reactions [2]

Analytical frameworks have correspondingly advanced to include gene-based and pathway-based analyses

that aggregate signals across multiple variants, addressing the challenge of polygenic inheritance where

individual variants exert small effects. For rare variant analysis, burden tests examine the cumulative

frequency of rare variations within specific genes or pathways. Functional validation through luciferase

reporter assays has provided mechanistic insights, as demonstrated for the PIGP promoter SNP rs9305614,

which showed significantly stronger activation by the LBP-1 transcription factor in LEV non-responders [5]

[6].

Genetic Variants Associated with LEV Efficacy

Synaptic Genes and Neurotransmission Pathways
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Whole genome sequencing studies have identified several key genes harboring polymorphisms associated

with LEV efficacy, with most playing roles in synaptic function and neurotransmitter release:

Table 2: Key Genes Associated with LEV Efficacy and Their Functions

Gene Function Polymorphism Type
Association with LEV
Response

SPNS3 Atypical solute carrier transporter
homologous to SV2A

Common variants
(MAF>5%)

Part of a 5-gene set
predicting clinical

response with ~91%
accuracy [1]

NSG1 Involved in synaptic
neurotransmission and modulator

of synaptic development

Common and rare
variants

Associated in both
common variant and

targeted analyses [1] [4]

MDGA2 Synaptic adhesion molecule

regulating GABAergic and
glutamatergic synapse

development

Common variants

(MAF>5%)

Part of predictive gene

set; implicated in synaptic
balance [1]

RASGEF1C Synaptic function and neuronal

connectivity

Common variants

(MAF>5%)

Component of predictive

gene set [1]

PRKCB Protein kinase C involved in

glutamatergic neurotransmission

Rare and low-

frequency variants
(MAF<5%)

Identified through gene-

based analysis [1]

DLG2 Scaffolding protein at excitatory
synapses, regulates synaptic

plasticity

Rare and low-
frequency variants

Associated in gene-based
and targeted analyses [1]

Gene-based and pathway-based analyses of rare and low-frequency variants (MAF<5%) have revealed

additional associations with LEV response. These include genes involved in axon guidance and neural

circuit formation (FILIP1, SEMA6D), as well as pathways with established roles in synaptic

neurotransmission, such as WNT5A-dependent internalization of FZD4 and disinhibition of SNARE

formation. The WNT signaling pathway, in particular, represents a promising area for further investigation
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given its role in synaptic development and function, with the PIGP gene (involved in Wnt signaling) showing

both expression differences and promoter polymorphisms in LEV non-responders [1] [5].

Drug Transporter Polymorphisms

Polymorphisms in the ABCB1 gene, encoding the drug efflux transporter P-glycoprotein, have been

extensively studied for their potential role in LEV pharmacokinetics and treatment resistance. While findings

have been somewhat inconsistent across studies and populations, recent evidence suggests these

polymorphisms may influence LEV serum concentrations:

ABCB1 C3435T: The TT genotype has been associated with significantly higher LEV serum

concentrations and concentration-to-dose ratios in Uygur Chinese children, suggesting reduced P-gp
efflux activity and enhanced drug availability [3].

ABCB1 G2677T/A: The GT, TT, GA, and AT genotypes similarly correlated with elevated LEV levels
compared to GG carriers, supporting a role for this polymorphism in LEV disposition [3].

Ethnic variability: A study in Saudi epileptic pediatric patients found that good responders were
significantly more likely to carry the TT genotypes at both rs1045642 (C3435T) and rs2032582

(G2677T/A) compared to poor responders, with the T-G-C haplotype exclusively present in poor
responders [7].

The association between ABCB1 polymorphisms and LEV response exemplifies the importance of ethnic

considerations in pharmacogenomics, as allele frequencies and their functional consequences can vary

substantially across populations. Additionally, these findings support the pharmacokinetic hypothesis of

drug resistance in epilepsy, which proposes that overexpression or enhanced activity of drug efflux

transporters at the blood-brain barrier limits ASM access to brain targets [3] [7].

Genetic Factors in LEV Adverse Effects

Psychiatric and Behavioral Adverse Reactions

A significant concern in LEV therapy is the development of psychiatric adverse effects, which occur in 10-

20% of patients and include behavioral disturbances (irritability, aggression) in approximately 10-20% and

psychotic reactions in about 1%. Genetic studies have revealed two primary mechanisms underlying these

adverse effects: dopaminergic pathway polymorphisms that predispose to behavioral symptoms, and
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polygenic risk for psychiatric disorders that increases susceptibility to more severe psychotic reactions [2]

[8].

The dopaminergic hypothesis of LEV-induced behavioral adverse effects is supported by candidate gene

studies focusing on polymorphisms in genes regulating dopamine availability and signaling:

DBH rs1611115: This polymorphism in the dopamine β-hydroxylase gene, which converts dopamine

to norepinephrine, has been associated with increased risk for LEV-induced irritability and
aggression, with variants linked to decreased dopaminergic activity particularly implicated [8].

COMT rs4680: The catechol-O-methyltransferase gene contains a functional polymorphism
(Val158Met) that affects dopamine degradation rate, with the Met allele associated with reduced

enzyme activity and higher synaptic dopamine levels, potentially modifying risk for behavioral adverse
effects [8].

ANKK1/DRD2 rs1800497: Also known as the Taq1A polymorphism, this variant near the dopamine
D2 receptor gene showed the strongest association in meta-analysis, with the A1 allele linked to

reduced D2 receptor density and increased risk for psychiatric side effects of LEV [8].

These findings collectively suggest that genetic variation affecting dopaminergic tone and signaling

efficiency may predispose patients to develop behavioral adverse effects when exposed to LEV, possibly

through disruption of frontostriatal circuits involved in impulse control and emotional regulation.

Polygenic Risk for Psychiatric Adverse Effects

For more severe psychotic reactions to LEV, research has revealed a different genetic architecture

characterized by polygenic risk rather than single-gene effects. Genome-wide association studies failed to

identify individual common variants meeting genome-wide significance thresholds for LEV-induced

psychotic reactions, suggesting a highly polygenic architecture without major effect loci. However, when

common variant effects were aggregated into polygenic risk scores (PRS), cases of LEV-associated

psychotic reaction showed significantly increased PRS for schizophrenia compared to controls. This

association was specific to psychotic reactions rather than broader behavioral adverse effects, suggesting

some phenotypic specificity in the genetic relationship [2] [9].

The rare variant burden analysis in genes associated with schizophrenia (SLC6A1, SETD1A, and BRM12)

or in LEV's molecular target SV2A revealed no significant enrichment in cases of LEV-induced psychosis

compared to controls. This indicates that rare variants with large effect sizes in these particular genes do not
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contribute substantially to this adverse drug reaction, though larger sample sizes are needed to definitively

exclude modest rare variant contributions [2].

Molecular Pathways and Research Workflows

Key Pathways in LEV Response and Resistance

The molecular mechanisms of LEV response and resistance involve multiple interconnected pathways

centered on synaptic function and neuronal excitability. The diagram below illustrates the key pathways and

their interactions:
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Figure 1: Molecular Pathways in LEV Response and Resistance. LEV binds to SV2A, modulating

neurotransmitter release and influencing the balance between glutamatergic and GABAergic transmission.
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Additional pathways like Wnt signaling may affect synaptic plasticity and SV2A expression, collectively

determining neuronal excitability and seizure control.

The presynaptic mechanisms depicted in Figure 1 represent LEV's primary site of action, with SV2A

binding modulating synaptic vesicle exocytosis and subsequently influencing the excitation-inhibition

balance through effects on both glutamate and GABA release. The Wnt signaling pathway, identified

through transcriptomic analyses of hippocampal tissue from LEV non-responders, may represent a

compensatory mechanism in pharmacoresistant patients, potentially through epigenetic modifications that

alter the expression of synaptic proteins including SV2A [5] [6].

Research Workflow for LEV Pharmacogenomics

A systematic approach to investigating the genetic basis of LEV response involves multiple methodological

stages from cohort assembly to functional validation:
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Figure 2: Research Workflow for LEV Pharmacogenomics Studies. The process begins with careful cohort

assembly and extreme phenotype stratification, followed by comprehensive genotyping/sequencing. Multiple

analysis approaches are applied in parallel to capture different aspects of genetic contribution, with

promising leads advanced to functional validation.

This integrated workflow highlights the importance of complementary approaches to capture the full

spectrum of genetic influences on LEV response, from common variants with small effects identified

through GWAS and PRS to rare variants with larger effects detected through burden testing, and functional

insights gained through transcriptomic and pathway analyses. The functional validation stage typically
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involves in vitro approaches (e.g., luciferase reporter assays for promoter variants), in vivo models, or

mechanistic studies of identified pathways [1] [2] [5].

Clinical Translation and Future Directions

The translation of pharmacogenomic findings for LEV into clinical practice remains at an early stage,

though several promising avenues are emerging. Currently, no genetic markers have achieved sufficient

validation for routine clinical use in predicting LEV response or adverse effects, but research progress

suggests several potential applications in personalized epilepsy treatment.

For clinical implementation, the strongest evidence currently supports the potential use of:

Polygenic risk scores for schizophrenia as a means to identify patients at elevated risk for LEV-
induced psychotic reactions, particularly in high-risk populations where alternative ASMs might be

considered.
Dopaminergic pathway polymorphisms as part of risk assessment for behavioral adverse effects,

especially in patients with pre-existing behavioral vulnerabilities or history of adverse psychiatric
responses to ASMs.

ABCB1 genotyping in specific ethnic populations where validated associations with LEV
pharmacokinetics exist, potentially guiding dose adjustments to optimize therapeutic drug

concentrations.

The predictive performance of current genetic markers remains insufficient for standalone clinical

decision-making. The combination of common polymorphisms in SPNS3, HDC, MDGA2, NSG1 and

RASGEF1C achieved approximately 91% predictive accuracy for LEV response in one study (~94%

positive predictive value, ~85% negative predictive value), suggesting potential for multi-gene prediction

panels once validated in independent cohorts [4].

Significant research gaps remain to be addressed, including the need for larger, diverse cohorts to enhance

statistical power for identifying variants with small effect sizes, the inclusion of non-European populations to

ensure generalizability across ethnic groups, and functional studies to elucidate the biological mechanisms

underlying statistical associations. Additionally, the integration of genetic data with clinical factors (e.g.,

epilepsy type, concomitant medications, comorbidities) will be essential for developing comprehensive

prediction models that maximize clinical utility.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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